molecular formula C13H9FN2O2S B12507989 4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide

4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide

Cat. No.: B12507989
M. Wt: 276.29 g/mol
InChI Key: OJWLMCHKUGVQFR-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by the presence of a fluorophenyl group attached to the benzothiadiazine ring system. Benzothiadiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide typically involves the reaction of 2-fluoroaniline with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then cyclized using a suitable base to yield the benzothiadiazine ring system. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, where halogenation, nitration, or sulfonation can be performed using reagents like bromine, nitric acid, or sulfuric acid, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield the corresponding sulfone, while reduction with sodium borohydride may produce the corresponding amine.

Scientific Research Applications

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for the development of new therapeutic agents.

    Medicine: Research has indicated that this compound may possess anti-inflammatory and anticancer properties, making it a subject of interest for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular pathways involved are still under investigation, but studies have shown that this compound can modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:

    Chlorothiazide: A diuretic used to treat hypertension and edema.

    Hydrochlorothiazide: Another diuretic with similar applications.

    Bendroflumethiazide: Used for the treatment of hypertension and heart failure.

What sets this compound apart is its fluorophenyl group, which can enhance its biological activity and selectivity. This unique structural feature allows for more targeted interactions with molecular targets, potentially leading to more effective therapeutic agents.

Properties

IUPAC Name

4-(2-fluorophenyl)-2H-1λ6,2,3-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)19(17,18)16-15-13/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWLMCHKUGVQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNS(=O)(=O)C3=CC=CC=C32)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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